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Cat. No.: B048307 Get Quote

An In-Depth Technical Guide to 2-Bromo-1,1-diethoxypropane (CAS: 3400-55-3)

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-bromo-1,1-
diethoxypropane, a versatile bifunctional reagent crucial in modern organic synthesis. It

serves as a valuable precursor, effectively acting as a protected equivalent of a bromoacetone

enolate. This guide will delve into its physicochemical properties, synthesis protocols, core

reactivity, synthetic applications, and essential safety protocols, offering field-proven insights for

researchers, chemists, and drug development professionals.

Core Characteristics and Identification
2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is an

organic compound featuring a propane backbone substituted with a bromine atom at the C2

position and two ethoxy groups forming an acetal at the C1 position.[1][2] This unique structure,

combining a reactive electrophilic center (C-Br bond) with a protected aldehyde functionality

(the diethyl acetal), is the foundation of its synthetic utility. The acetal group is stable under

neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the

parent carbonyl group.

Table 1: Physicochemical and Identification Data
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Property Value Source(s)

CAS Number 3400-55-3 [3][4][5]

IUPAC Name 2-bromo-1,1-diethoxypropane [5]

Molecular Formula C₇H₁₅BrO₂ [2][3][4][5]

Molecular Weight 211.10 g/mol [3][5]

Appearance Colorless to pale yellow liquid [2]

Boiling Point
70-72 °C @ 15 Torr; 69 °C @ 2

Torr
[3][4]

Density 1.236 g/cm³ [4]

Refractive Index 1.446 [4]

Synonyms

1,1-Diethoxy-2-bromopropane,

2-Bromopropionaldehyde

diethyl acetal

[2][3][4]

InChI

InChI=1S/C7H15BrO2/c1-4-9-

7(6(3)8)10-5-2/h6-7H,4-5H2,1-

3H3

[2][3][5]

InChIKey
AHIUAFXWZKCJLR-

UHFFFAOYSA-N
[2][3][5]

Canonical SMILES CCOC(C(C)Br)OCC [5]

Synthesis: The Direct Bromination Approach
The most common and direct route to 2-bromo-1,1-diethoxypropane is the α-bromination of

its parent acetal, 1,1-diethoxypropane (propionaldehyde diethyl acetal, CAS 4744-08-5).[1] This

method is favored for its straightforward execution and good yields under controlled conditions.

Mechanism of Synthesis
The reaction proceeds via an electrophilic substitution mechanism. Elemental bromine (Br₂)

acts as the electrophile, attacking the α-carbon of the acetal.[1] The choice of solvent is critical
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for selectivity; non-polar solvents like dichloromethane or hexane are preferred as they stabilize

the reaction intermediates effectively and minimize side reactions.[1]

1,1-Diethoxypropane
(CAS: 4744-08-5)

2-Bromo-1,1-diethoxypropane
(CAS: 3400-55-3)

 α-Bromination

Elemental Bromine (Br₂)
Dichloromethane (Solvent)

HBr (byproduct) generates

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-1,1-diethoxypropane.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-bromo-1,1-diethoxypropane via direct bromination of 1,1-

diethoxypropane.

Materials:

1,1-Diethoxypropane (1.0 mol, 132.2 g)

Elemental Bromine (1.0 mol, 159.8 g, ~51.2 mL)

Dichloromethane (DCM), anhydrous (500 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,1-
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diethoxypropane in 250 mL of anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

Bromine Addition: Dissolve bromine in 250 mL of anhydrous DCM and add it to the dropping

funnel. Add the bromine solution dropwise to the stirred acetal solution over 2-3 hours,

ensuring the reaction temperature is maintained between 0-5 °C. The disappearance of the

red bromine color indicates its consumption.

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS

to confirm the consumption of the starting material.

Workup: Carefully pour the reaction mixture into a separatory funnel containing 300 mL of

cold water.

Quenching: Wash the organic layer sequentially with saturated NaHCO₃ solution (to

neutralize HBr), saturated Na₂S₂O₃ solution (to remove unreacted bromine), and finally with

brine.

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation (e.g., 70-72 °C at 15 Torr) to

yield pure 2-bromo-1,1-diethoxypropane as a colorless to pale yellow oil.

Core Reactivity: A Bifunctional Intermediate
The synthetic power of 2-bromo-1,1-diethoxypropane stems from its two distinct reactive

sites, allowing it to participate in both nucleophilic substitution and base-induced elimination

reactions. The choice of reaction conditions dictates the outcome.
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Caption: Competing reactivity pathways of 2-Bromo-1,1-diethoxypropane.

A. Nucleophilic Substitution Reactions
The bromine atom at the C2 position is a good leaving group, making this carbon atom

susceptible to attack by a wide range of nucleophiles.[1][6] This pathway is instrumental for

forming new carbon-carbon or carbon-heteroatom bonds.

Causality: This reaction allows the molecule to function as a synthetic equivalent of the 2-

oxopropyl cation or, more commonly, an acetone enolate synthon. After the substitution

reaction, the acetal can be hydrolyzed under mild acidic conditions to unmask the ketone

functionality.

Common Nucleophiles: Grignard reagents, organolithium compounds, organocuprates,

enolates, amines, and thiols.

B. Elimination Reactions (Dehydrohalogenation)
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In the presence of a strong, non-nucleophilic base, 2-bromo-1,1-diethoxypropane undergoes

an E2 elimination reaction.[1] The base abstracts a proton from the C1 carbon, leading to the

concurrent expulsion of the bromide ion and the formation of a double bond.

Causality: This pathway is highly valuable for the synthesis of α,β-unsaturated aldehyde

precursors. The resulting 1,1-diethoxyprop-1-ene is an enol ether acetal, which upon acidic

hydrolysis, yields propenal derivatives.[1] The acetal group's stability prevents premature

reactions at the aldehyde position during the base-mediated elimination step.[1]

Common Bases: Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium

diisopropylamide (LDA).

Applications in Organic Synthesis
The dual reactivity of 2-bromo-1,1-diethoxypropane makes it a cornerstone reagent for

constructing complex molecular architectures.

Application Workflow: Synthesis of a β-Hydroxy Ketone
This example demonstrates the use of the reagent as an acetone enolate equivalent, followed

by deprotection and subsequent reaction.

2-Bromo-1,1-diethoxypropane

Protected β-Hydroxy Ketone

 Grignard Formation
& Addition

1. Mg, THF
2. Aldehyde (R-CHO) Final Product:

β-Hydroxy Ketone

 Acetal Deprotection

Acidic Workup
(H₃O⁺)

Click to download full resolution via product page

Caption: Multi-step synthesis using 2-Bromo-1,1-diethoxypropane.

Protocol: Grignard Reaction and Deprotection
Objective: To synthesize a β-hydroxy ketone using 2-bromo-1,1-diethoxypropane as a

masked acetone building block.
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Procedure:

Grignard Formation: Prepare the Grignard reagent by reacting 2-bromo-1,1-
diethoxypropane (1.1 equiv) with magnesium turnings (1.2 equiv) in anhydrous THF under

an inert atmosphere (N₂ or Ar).

Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C and add a solution of

the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.

Reaction and Quenching: Allow the reaction to stir at 0 °C for 1 hour and then at room

temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous

ammonium chloride (NH₄Cl) solution.

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the

organic layers.

Deprotection and Workup: Wash the combined organic layers with 1M HCl solution. This

step simultaneously neutralizes any remaining base and hydrolyzes the acetal to the ketone.

Continue washing with water and then brine.

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column

chromatography.

Self-Validating Protocols: Spectroscopic Analysis
Confirmation of the identity and purity of 2-bromo-1,1-diethoxypropane is essential. The

following spectral data serve as a benchmark for validation.

¹H NMR: The proton NMR spectrum is the most informative. Key expected signals include:

A triplet corresponding to the methyl protons of the two ethoxy groups (-OCH₂CH₃).

A quartet for the methylene protons of the ethoxy groups (-OCH₂CH₃).

A doublet for the methyl protons at C3 (-CH(Br)CH₃).

A multiplet (quartet or quintet) for the proton at the chiral center (CH(Br)CH₃).
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A doublet for the proton at the acetal carbon (CH(OEt)₂).

¹³C NMR: The carbon spectrum should show distinct signals for each of the unique carbon

atoms in the molecule, including the acetal carbon, the carbon bearing the bromine, and the

carbons of the ethoxy and methyl groups.

IR Spectroscopy: The infrared spectrum should display strong C-O stretching vibrations

characteristic of ethers and acetals (typically in the 1150-1050 cm⁻¹ region). A crucial

validation point is the absence of a strong C=O stretching band around 1715 cm⁻¹,

confirming the integrity of the acetal protecting group.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns include

the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol molecule.

Safety, Handling, and Storage
Proper handling of 2-bromo-1,1-diethoxypropane is critical due to its hazardous properties.

Table 2: GHS Hazard Information
Hazard Statement Code Class

Harmful if swallowed H302
Acute Toxicity, Oral (Category

4)

Causes skin irritation H315 Skin Irritation (Category 2)

Causes serious eye irritation H319 Eye Irritation (Category 2A)

May cause respiratory irritation H335 STOT SE (Category 3)

Source: Aggregated GHS information from ECHA C&L Inventory.[4][5]

Handling Protocols:

Always handle 2-bromo-1,1-diethoxypropane inside a certified chemical fume hood.[7]

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles,

nitrile gloves, and a lab coat.[8]
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Avoid inhalation of vapors and direct contact with skin and eyes.[2][7]

Ground and bond containers when transferring material to prevent static discharge.[7][9]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

Keep away from sources of ignition, heat, sparks, and open flames.[7][9]

Store separately from incompatible materials such as strong oxidizing agents and strong

bases.[9]

Disposal:

Dispose of chemical waste in accordance with all local, regional, and national regulations.

Do not dispose of it down the drain.

Conclusion
2-Bromo-1,1-diethoxypropane (CAS 3400-55-3) is a highly effective and versatile reagent in

organic synthesis. Its value lies in the orthogonal reactivity of its bromide leaving group and its

acid-labile acetal protecting group. This bifunctionality enables chemists to employ it as a

robust acetone enolate equivalent for C-C bond formation or as a precursor to α,β-unsaturated

systems via elimination. A thorough understanding of its synthesis, reactivity, and handling, as

detailed in this guide, is essential for its safe and successful application in the development of

complex molecules and novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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